![molecular formula C30H24Cl3NO2Sn B14184158 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole CAS No. 850405-99-1](/img/structure/B14184158.png)
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is a complex organotin compound that features an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole typically involves the reaction of indole derivatives with tris(2-chlorophenyl)methylstannane. The reaction conditions often require the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the stannyl group.
Substitution: The indole core can participate in electrophilic substitution reactions, while the stannyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can introduce various functional groups onto the indole core.
Aplicaciones Científicas De Investigación
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, while the stannyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Similar in structure but with different substituents on the phenyl rings.
Indole-3-acetic acid: Shares the indole core but lacks the stannyl group.
Tris(2-chlorophenyl)methylstannane: Similar stannyl group but without the indole core
Uniqueness
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is unique due to the combination of the indole core and the stannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Propiedades
Número CAS |
850405-99-1 |
|---|---|
Fórmula molecular |
C30H24Cl3NO2Sn |
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
tris[(2-chlorophenyl)methyl]stannyl 1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO2.3C7H6Cl.Sn/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;3*1-6-4-2-3-5-7(6)8;/h1-5,10H,(H,11,12);3*2-5H,1H2;/q;;;;+1/p-1 |
Clave InChI |
OLBXKZIUCZJDBC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)O[Sn](CC3=CC=CC=C3Cl)(CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


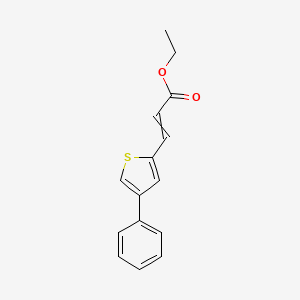
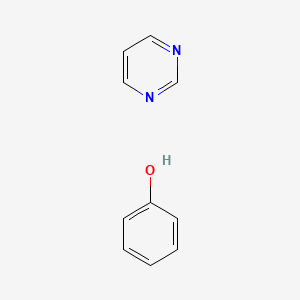
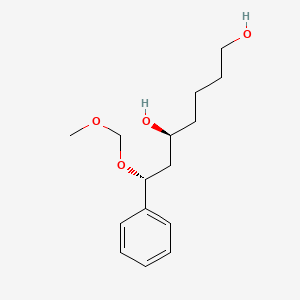

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
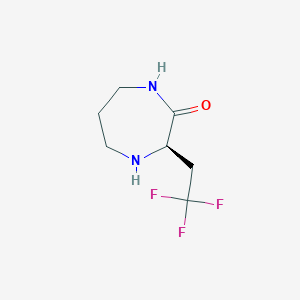
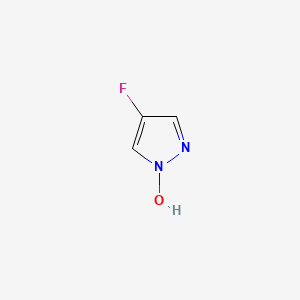

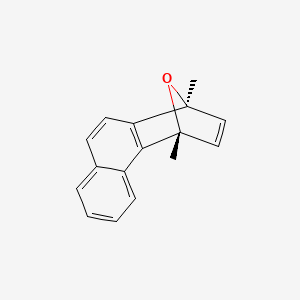
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)

![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

